AVL-3288

Vue d'ensemble

Description

AVL-3288 est un modulateur allostérique positif du récepteur nicotinique de l'acétylcholine alpha7. Ce composé a été étudié pour ses effets thérapeutiques potentiels, en particulier dans le contexte de l'amélioration cognitive et de la neuroprotection. This compound est unique en ce qu'il améliore la réponse du récepteur à son ligand endogène, l'acétylcholine, sans activer directement le récepteur lui-même .

Applications De Recherche Scientifique

AVL-3288 has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying allosteric modulation of receptors. In biology, this compound is used to investigate the role of alpha7 nicotinic acetylcholine receptors in cognitive processes and neuroprotection. In medicine, it has been evaluated for its potential to improve cognitive function in conditions such as schizophrenia and traumatic brain injury. Industrial applications include its use in high-throughput screening assays to identify new therapeutic agents .

Mécanisme D'action

Target of Action

AVL-3288, also known as CCMI, is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptors (α7 nAChRs) . The α7 nAChRs are highly expressed in the hippocampus, a region of the brain involved in learning and memory .

Mode of Action

Instead, it causes significant positive modulation of agonist-induced currents at α7 nAChRs . This means that this compound enhances the receptor’s response to its natural ligand, acetylcholine .

Biochemical Pathways

It is known that α7 nachrs play a crucial role in synaptic transmission, and their modulation can influence various downstream effects

Result of Action

This compound has been shown to improve cognitive functioning in naïve animals and healthy human subjects . In a study involving rats with traumatic brain injury, this compound treatment improved learning and memory performance, and rescued deficits in basal synaptic transmission and long-term potentiation in the hippocampus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in clinical trials, the compound was administered to non-smoking, medicated outpatients with schizophrenia or schizoaffective disorder . The specific environmental conditions under which this compound exerts its effects are subject to ongoing research.

Analyse Biochimique

Biochemical Properties

AVL-3288 interacts with the alpha7 nicotinic acetylcholine receptor (nα7), a type of protein that plays a crucial role in the transmission of signals in the nervous system . As a positive allosteric modulator, this compound enhances the receptor’s response to its endogenous ligand, acetylcholine . This interaction is thought to be beneficial in conditions like schizophrenia, where there is a deficiency in the functioning of nα7 .

Cellular Effects

In cellular processes, this compound has been shown to influence cell function by modulating the activity of the nα7 receptor . This modulation can impact various cellular processes, including cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the nα7 receptor . As a PAM, this compound does not directly activate the receptor. Instead, it enhances the receptor’s response to acetylcholine, the natural ligand of the nα7 receptor . This can lead to an increase in the receptor’s activity, which may have therapeutic benefits in conditions associated with nα7 dysfunction .

Temporal Effects in Laboratory Settings

Studies have shown that this compound can have sustained effects on cognitive performance after repeated administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, one study found that this compound improved learning and memory performance in rats after traumatic brain injury at certain dosages .

Metabolic Pathways

As a modulator of the nα7 receptor, it is likely that this compound interacts with the cholinergic system, which involves the neurotransmitter acetylcholine

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized. Given its role as a modulator of the nα7 receptor, it is likely that this compound is distributed in areas where these receptors are present .

Subcellular Localization

As a modulator of the nα7 receptor, it is likely that this compound localizes to areas where these receptors are present

Méthodes De Préparation

La synthèse d'AVL-3288 implique plusieurs étapes clés. La voie de synthèse commence généralement par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. Les conditions réactionnelles nécessitent souvent un contrôle précis de la température, du pH et l'utilisation de catalyseurs spécifiques pour garantir l'obtention du produit souhaité. Les méthodes de production industrielle peuvent impliquer des techniques de criblage à haut débit pour optimiser le rendement et la pureté .

Analyse Des Réactions Chimiques

AVL-3288 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire un ensemble différent de produits par rapport à la réduction .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications potentielles en recherche scientifique. En chimie, il sert de composé modèle pour étudier la modulation allostérique des récepteurs. En biologie, this compound est utilisé pour étudier le rôle des récepteurs nicotiniques de l'acétylcholine alpha7 dans les processus cognitifs et la neuroprotection. En médecine, il a été évalué pour son potentiel à améliorer la fonction cognitive dans des conditions telles que la schizophrénie et les traumatismes crâniens. Les applications industrielles incluent son utilisation dans des tests de criblage à haut débit pour identifier de nouveaux agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action d'this compound implique son interaction avec le récepteur nicotinique de l'acétylcholine alpha7. En tant que modulateur allostérique positif, this compound se lie à un site distinct du site de liaison de l'acétylcholine, améliorant la réponse du récepteur à l'acétylcholine. Cette modulation contribue à préserver les caractéristiques spatiotemporelles de la transmission synaptique et à empêcher la désensibilisation rapide du récepteur. Les cibles moléculaires et les voies impliquées comprennent le système cholinergique et les voies de signalisation en aval qui régulent la plasticité synaptique et la fonction cognitive .

Comparaison Avec Des Composés Similaires

AVL-3288 est comparé à d'autres modulateurs allostériques positifs du récepteur nicotinique de l'acétylcholine alpha7, tels que this compound, this compound et this compound. Bien que ces composés partagent un mécanisme d'action similaire, this compound est unique par son affinité de liaison spécifique et son profil pharmacocinétique. Cette unicité fait d'this compound un outil précieux pour étudier le potentiel thérapeutique de la modulation du récepteur nicotinique de l'acétylcholine alpha7 .

Propriétés

IUPAC Name |

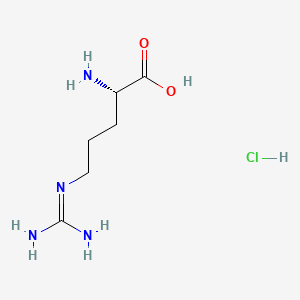

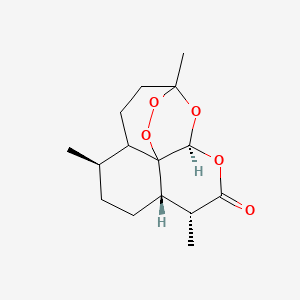

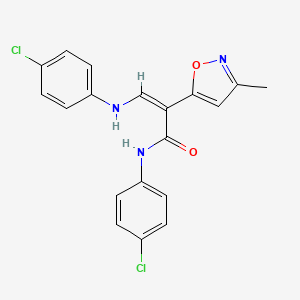

(Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKIACTLSBBIY-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917837-54-8 | |

| Record name | AVL-3288 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917837548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVL-3288 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA80VAX4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AVL-3288?

A1: this compound targets the α7 nicotinic acetylcholine receptor (α7 nAChR) .

Q2: How does this compound interact with α7 nAChRs?

A2: this compound acts as a positive allosteric modulator of α7 nAChRs, enhancing the receptor's response to acetylcholine, its natural neurotransmitter .

Q3: What are the downstream effects of this compound's interaction with α7 nAChRs?

A3: this compound binding to α7 nAChRs enhances receptor currents. This leads to improvements in cognitive function in both healthy individuals and animal models, and has shown potential in mitigating cognitive impairments following traumatic brain injury (TBI) .

Q4: What is the molecular formula and weight of (Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide?

A4: The provided research excerpts do not specify the molecular formula or weight of this compound. This information would require consultation with chemical databases or the compound's manufacturer.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research excerpts do not include spectroscopic data for this compound.

Q6: Has the material compatibility, stability, catalytic properties, or computational modeling of this compound been studied?

A6: The research excerpts primarily focus on this compound's effects on cognitive function and its interaction with α7 nAChRs. Information on these other aspects would require further investigation.

Q7: Are there any studies examining how structural modifications to this compound affect its activity, potency, and selectivity?

A7: The provided research excerpts do not delve into SAR studies for this compound.

Q8: What is known about the stability, formulation, SHE regulations, and PK/PD profile of this compound?

A8: The research excerpts focus primarily on this compound's in vivo efficacy in animal models. Further research would be needed to provide information on these topics.

Q9: What in vitro and in vivo studies have been conducted on this compound?

A9: Preclinical studies using adult male Sprague Dawley rats demonstrated that this compound administration improved learning and memory performance after TBI. These studies involved behavioral tasks such as fear conditioning and the Morris water maze. Notably, this compound rescued deficits in water maze retention and working memory .

Q10: Did this compound demonstrate any effects on hippocampal synaptic plasticity?

A10: Yes, application of this compound to hippocampal slices derived from rats three months post-TBI rescued deficits in basal synaptic transmission and long-term potentiation (LTP) in the CA1 region of the hippocampus .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.